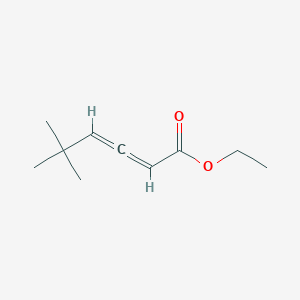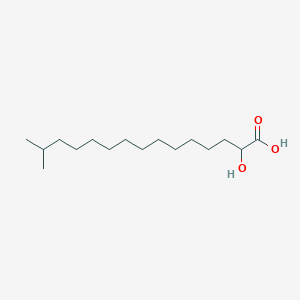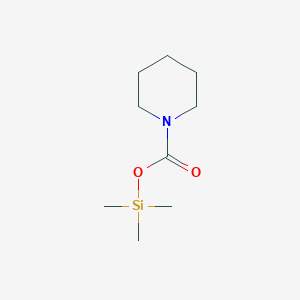
Trimethylsilyl piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The trimethylsilyl group is a common protecting group in organic synthesis, often used to protect alcohols and amines. The combination of these two functional groups in this compound makes it a valuable intermediate in various chemical reactions and synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl piperidine-1-carboxylate typically involves the reaction of piperidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Piperidine+Trimethylsilyl chloride→Trimethylsilyl piperidine-1-carboxylate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives with different functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield various piperidine derivatives.
Aplicaciones Científicas De Investigación
Trimethylsilyl piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of trimethylsilyl piperidine-1-carboxylate involves its ability to act as a protecting group for amines and alcohols. The trimethylsilyl group can be easily removed under mild conditions, making it a versatile tool in organic synthesis. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: Used as a reagent in the synthesis of trimethylsilyl piperidine-1-carboxylate.
Piperidine: The parent compound of this compound.
N-Boc-piperidine: Another piperidine derivative used as a protecting group in organic synthesis.
Uniqueness
This compound is unique due to its combination of the trimethylsilyl group and the piperidine ring. This combination provides both stability and reactivity, making it a valuable intermediate in various synthetic processes.
Propiedades
Número CAS |
30882-92-9 |
|---|---|
Fórmula molecular |
C9H19NO2Si |
Peso molecular |
201.34 g/mol |
Nombre IUPAC |
trimethylsilyl piperidine-1-carboxylate |
InChI |
InChI=1S/C9H19NO2Si/c1-13(2,3)12-9(11)10-7-5-4-6-8-10/h4-8H2,1-3H3 |
Clave InChI |
TZZWPLQRGVBGIE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
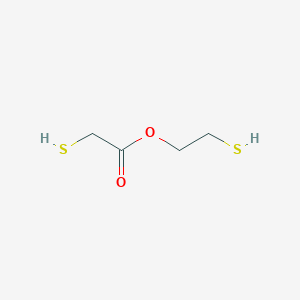

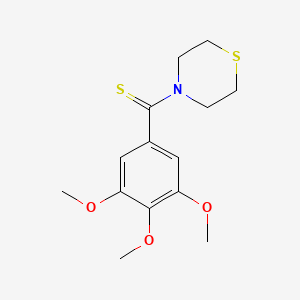
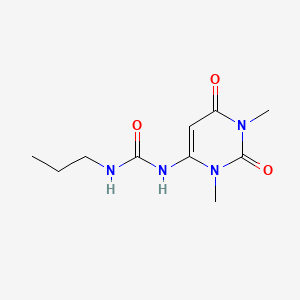
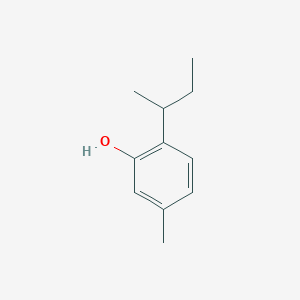
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)
